

The Solubility Landscape of Tributylmethylammonium Salts in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tributylmethylammonium**

Cat. No.: **B1194469**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **tributylmethylammonium** salts in various organic solvents. **Tributylmethylammonium** salts, a class of quaternary ammonium compounds, are gaining increasing attention in diverse fields, including as phase-transfer catalysts, electrolytes, and key components in the synthesis of ionic liquids.^[1] Their efficacy in these applications is intrinsically linked to their solubility characteristics in different reaction media. This guide summarizes the available qualitative and quantitative solubility data, offers detailed experimental protocols for precise solubility determination, and presents a visual workflow to aid researchers in their practical applications.

Physicochemical Properties of Tributylmethylammonium Salts

Tributylmethylammonium salts consist of a central nitrogen atom bonded to three butyl groups and one methyl group, forming a bulky, asymmetric quaternary ammonium cation. The counter-ion can vary, with common examples being chloride, bromide, iodide, and methyl sulfate. These salts are generally white crystalline solids or viscous liquids at room temperature.^{[2][3]} Their ionic nature dictates their solubility, which is largely governed by the polarity of the solvent and its ability to solvate the cation and anion through ion-dipole interactions.^[4]

Solubility Data of Tributylmethylammonium Salts

The solubility of **tributylmethylammonium** salts follows the principle of "like dissolves like," exhibiting higher solubility in polar solvents and limited solubility in nonpolar solvents. While extensive quantitative data is not always readily available in public literature, the following tables summarize the known qualitative and some quantitative solubility information for common **tributylmethylammonium** salts.

Table 1: Solubility of **Tributylmethylammonium** Chloride ($C_{13}H_{30}ClN$)

Solvent	Chemical Formula	Qualitative Solubility	Quantitative Solubility (g/100g of solvent)	Temperature (°C)
Water	H ₂ O	Miscible[2]	75 wt. % solution available[5]	Not Specified
Methanol	CH ₃ OH	High Solubility (Expected)[4]	Data not available	Not Specified
Ethanol	C ₂ H ₅ OH	High Solubility (Expected)[4]	Data not available	Not Specified
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	High Solubility (Expected)[4]	Data not available	Not Specified
Dimethylformamide (DMF)	C ₃ H ₇ NO	High Solubility (Expected)[4]	Data not available	Not Specified
Acetone	C ₃ H ₆ O	Moderate to Low Solubility (Expected)[4]	Data not available	Not Specified
Acetonitrile	C ₂ H ₃ N	Moderate to Low Solubility (Expected)[4]	Data not available	Not Specified
Chloroform	CHCl ₃	Moderate to Low Solubility (Expected)[4]	Data not available	Not Specified
Toluene	C ₇ H ₈	Insoluble or Sparingly Soluble (Expected)[4]	Data not available	Not Specified
Hexane	C ₆ H ₁₄	Insoluble or Sparingly Soluble (Expected)[4]	Data not available	Not Specified

Diethyl Ether	$(C_2H_5)_2O$	Insoluble or Sparingly Soluble (Expected)[4]	Data not available	Not Specified
---------------	---------------	---	-----------------------	---------------

Table 2: Solubility of **Tributylmethylammonium** Bromide ($C_{13}H_{30}BrN$)

Solvent	Chemical Formula	Qualitative Solubility	Quantitative Solubility (g/100g of solvent)	Temperature (°C)
Water	H_2O	Soluble	10	Not Specified
Organic Solvents	-	Generally soluble in polar solvents	Data not available	Not Specified

Table 3: Solubility of **Tributylmethylammonium** Iodide ($C_{13}H_{30}IN$)

Solvent	Chemical Formula	Qualitative Solubility	Quantitative Solubility (g/100g of solvent)	Temperature (°C)
Organic Solvents	-	Valued for its ability to solubilize polar substrates in non-polar solvents[3]	Data not available	Not Specified

Table 4: Solubility of **Tributylmethylammonium** Methyl Sulfate ($C_{14}H_{33}NO_4S$)

Solvent	Chemical Formula	Qualitative Solubility	Quantitative Solubility (g/100g of solvent)	Temperature (°C)
Polar Solvents	-	Highly soluble	Data not available	Not Specified
Non-polar Solvents	-	Less soluble	Data not available	Not Specified

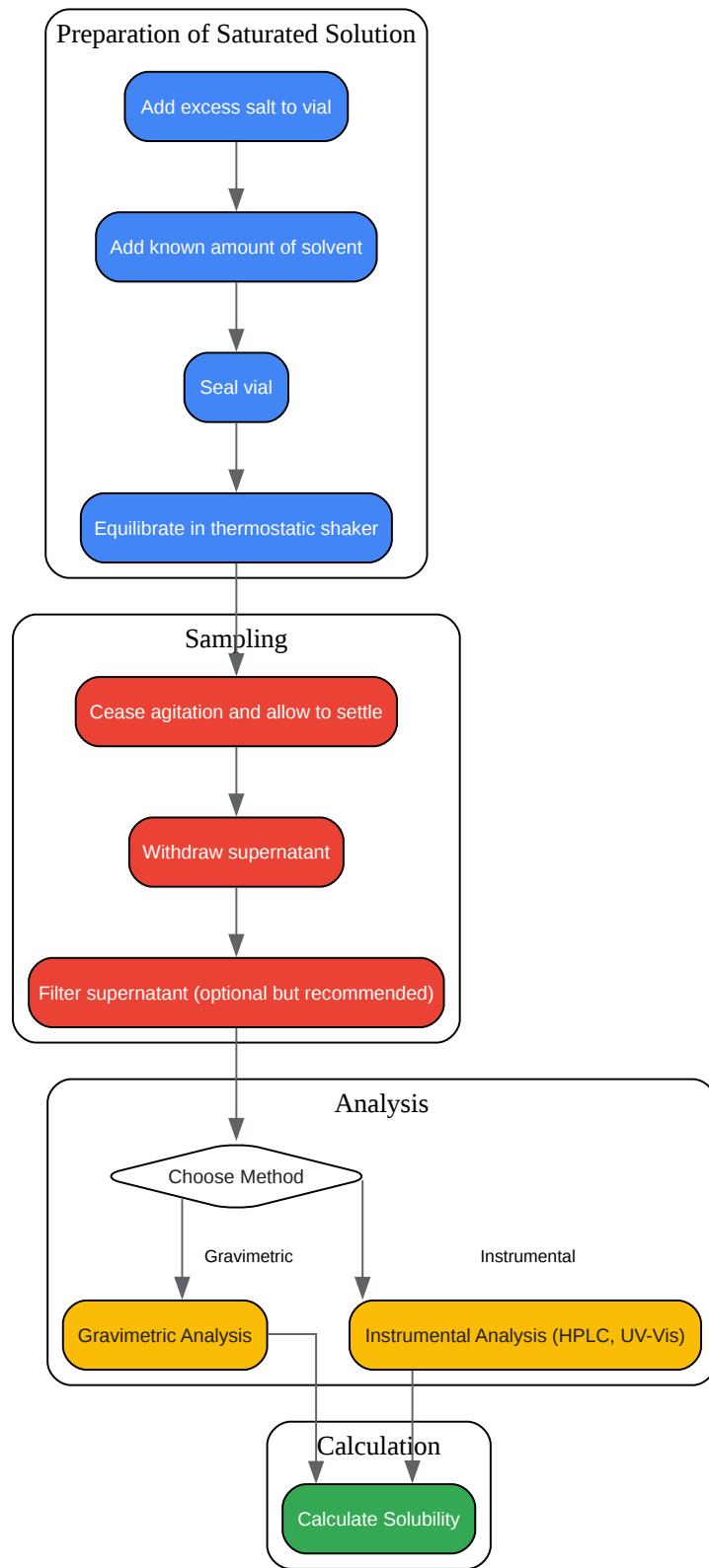
Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, experimental determination is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid solute in a liquid solvent.

3.1. Materials and Apparatus

- **Tributylmethylammonium** salt (analytical grade, dried under vacuum)
- Organic solvent of interest (HPLC grade or higher)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Screw-capped glass vials with PTFE-lined septa
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μ m PTFE)
- Apparatus for quantitative analysis (e.g., gravimetric analysis, HPLC, UV-Vis spectrophotometer)

3.2. Procedure


- Preparation of Saturated Solution:
 - Add an excess amount of the dried **tributylmethylammonium** salt to a pre-weighed glass vial. The presence of undissolved solid at equilibrium is essential.
 - Add a known volume or mass of the organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Equilibrate the mixture for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
- Sample Withdrawal and Analysis:
 - After equilibration, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, ensuring no solid particles are transferred. To further ensure the removal of solids, the supernatant can be passed through a syringe filter.
 - Transfer the clear, saturated solution to a pre-weighed volumetric flask and record the exact mass of the solution.
- Quantification of Solute:
 - Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the salt) until a constant weight of the residue (the dissolved salt) is achieved.
 - Chromatographic or Spectroscopic Analysis: Alternatively, the concentration of the salt in the saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, after appropriate dilution. A calibration curve with known concentrations of the salt in the same solvent is required for this approach.

3.3. Calculation of Solubility The solubility is typically expressed as grams of solute per 100 g of solvent.

- For Gravimetric Analysis: Solubility (g/100 g solvent) = $[(\text{mass of flask} + \text{residue}) - \text{mass of flask}] / [(\text{mass of flask} + \text{solution}) - (\text{mass of flask} + \text{residue})] * 100$
- For Analytical Methods: The concentration obtained from the analytical method is used to calculate the mass of the solute in the withdrawn sample, and subsequently, the solubility is determined based on the mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of a **tributylmethylammonium** salt in an organic solvent using the isothermal shake-flask method.

[Click to download full resolution via product page](#)

Experimental workflow for solubility determination.

Applications in Drug Development

The solubility of **tributylmethylammonium** salts is a critical factor in their application within the pharmaceutical industry. As phase-transfer catalysts, they facilitate organic reactions for the synthesis of active pharmaceutical ingredients (APIs).^[1] Furthermore, the formation of ionic liquids from these salts can be a strategy to enhance the solubility and bioavailability of poorly water-soluble drugs.^[6]^[7] The ability to tune the properties of the resulting ionic liquid by selecting the appropriate anion allows for the optimization of its interaction with a specific drug molecule.^[6]

In conclusion, while a comprehensive quantitative database for the solubility of **tributylmethylammonium** salts in all organic solvents is not yet fully established, their general solubility trends are well-understood. For specific applications requiring precise data, the detailed experimental protocol provided in this guide offers a reliable methodology for in-house determination. A thorough understanding of the solubility of these versatile salts is paramount for their effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sacheminc.com [sacheminc.com]
- 2. americanelements.com [americanelements.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- To cite this document: BenchChem. [The Solubility Landscape of Tributylmethylammonium Salts in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b1194469#solubility-of-tributylmethylammonium-salts-in-organic-solvents\]](https://www.benchchem.com/product/b1194469#solubility-of-tributylmethylammonium-salts-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com